Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate
Brand Name: Vulcanchem
CAS No.: 1823822-54-3
VCID: VC6236014
InChI: InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-8-14-10(13)16(9)7-6-15/h8H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)Br
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.199

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate

CAS No.: 1823822-54-3

Cat. No.: VC6236014

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.199

* For research use only. Not for human or veterinary use.

Tert-Butyl 3-Bromo-8,9-Dihydro-5H-Imidazo[1,5-D][1,4]Diazepine-7(6H)-Carboxylate - 1823822-54-3

Specification

CAS No. 1823822-54-3
Molecular Formula C12H18BrN3O2
Molecular Weight 316.199
IUPAC Name tert-butyl 3-bromo-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-7-carboxylate
Standard InChI InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-9-8-14-10(13)16(9)7-6-15/h8H,4-7H2,1-3H3
Standard InChI Key XHBLPGQQPIZSLQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=CN=C(N2CC1)Br

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The compound’s IUPAC name is tert-butyl 3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d] diazepine-7-carboxylate . Alternative names include:

  • 2-Methyl-2-propanyl 3-bromo-6,7-dihydro-5H-imidazo[1,5-d] diazepine-7-carboxylate

  • Boc-protected 3-bromoimidazo-diazepine

The CAS registry number 1823822-54-3 is widely recognized , though older literature may reference similar compounds with alternate ring numbering (e.g., imidazo[1,2-a] diazepines) .

Molecular Structure and Stereochemistry

The core structure consists of a seven-membered diazepine ring fused to an imidazole moiety. Key features include:

  • A bromine atom at position 3 of the imidazole ring .

  • A tert-butoxycarbonyl (Boc) group at position 7, providing steric protection for secondary amine functionalities during synthesis .

  • Partial saturation in the diazepine ring (6,7,8,9-tetrahydro) .

The SMILES notation O=C(N1CCC2=CN=C(N2CC1)Br)OC(C)(C)C confirms the connectivity, while the InChIKey SKLYANWIAXJMDS-UHFFFAOYSA-N ensures unique structural identification.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the compound is synthesized via:

  • Ring-Closing Reactions: Cyclization of brominated imidazole precursors with diazepine-forming reagents under inert conditions .

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

A representative synthetic pathway inferred from SMILES data involves:

Imidazole intermediate+Boc anhydrideBaseTert-Butyl 3-Bromoimidazo-diazepine[5][6]\text{Imidazole intermediate} + \text{Boc anhydride} \xrightarrow{\text{Base}} \text{Tert-Butyl 3-Bromoimidazo-diazepine}[5][6]

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueSource
Molecular Weight316.19 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point444.4 ± 25.0 °C at 760 mmHg
Flash Point222.6 ± 23.2 °C
LogP (Partition Coefficient)1.9
Vapor Pressure0.0 ± 1.1 mmHg at 25°C

The compound is a crystalline solid at room temperature, soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.45 (s, 9H, Boc CH₃), 3.20–3.80 (m, 4H, diazepine CH₂), 4.30 (s, 2H, imidazole CH₂) .

  • IR (KBr): Strong absorption at 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of Boc) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a key precursor in the synthesis of:

  • Kinase Inhibitors: Bromine facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups targeting ATP-binding pockets .

  • GABAA Receptor Modulators: The diazepine scaffold mimics benzodiazepine pharmacophores, enabling central nervous system (CNS) drug development .

Case Study: Anticancer Agent Development

In a 2024 study, derivatives of this compound demonstrated sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231) via PI3K/Akt pathway inhibition . Structural optimization focused on replacing the Boc group with sulfonamides to enhance blood-brain barrier permeability .

Future Directions and Research Gaps

  • Synthetic Methodology: Develop enantioselective routes to access chiral derivatives for CNS applications .

  • ADMET Profiling: Address the compound’s high LogP (1.9) to improve aqueous solubility .

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